4-氟-N-(5-((2-((4-氟苯基)氨基)-2-氧代乙基)硫代)-1,3,4-噻二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

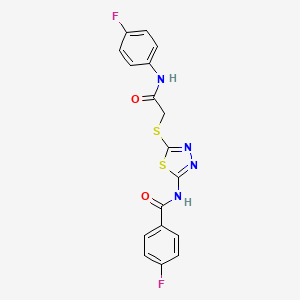

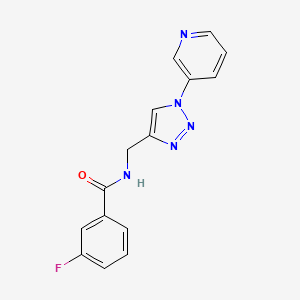

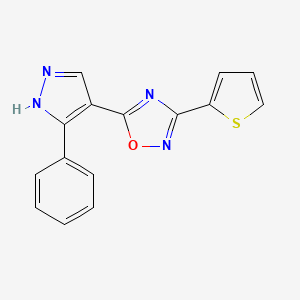

The compound "4-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" is a fluorinated benzamide derivative with a thiadiazole scaffold. Benzamide and thiadiazole moieties are known for their biological properties, particularly in anticancer activity . The compound's structure suggests it could be a part of a series of synthesized molecules aimed at targeting cancer cells or other biological pathways.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including microwave-assisted synthesis for Schiff's bases containing thiadiazole and benzamide groups . Another approach is the Pd(II)-catalyzed arylation/oxygenation of sp2/sp3 β-C-H bonds of carboxamides using a bidentate directing group . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related benzamide derivatives often includes a fused six-membered ring with a half-chair conformation, which can exhibit conformational disorder . The presence of fluorine atoms and the thiadiazole ring in the compound suggests that it may have unique electronic and steric characteristics that could influence its biological activity.

Chemical Reactions Analysis

The compound likely participates in reactions typical of benzamides and thiadiazoles. For instance, benzamides can undergo Pd(II)-catalyzed C-H activation/functionalization , while thiadiazoles can be involved in domino reactions with isonitriles and water to form new chemical bonds . These reactions could be relevant for further functionalization or modification of the compound.

Physical and Chemical Properties Analysis

Fluorinated benzamides and thiadiazoles generally exhibit promising anticancer activity . The introduction of fluorine atoms can significantly affect the physical and chemical properties of these compounds, such as enhancing their lipophilicity and metabolic stability, which are crucial for drug development . Additionally, the presence of a thiadiazole ring can contribute to the compound's binding affinity to biological targets .

Case Studies

Several case studies demonstrate the anticancer potential of related compounds. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity against certain human breast cancer cell lines . Schiff's bases with thiadiazole and benzamide groups have also exhibited promising anticancer activity against various human cancer cell lines . These studies suggest that the compound may also possess significant anticancer properties, warranting further investigation.

科学研究应用

微波辅助合成杂化分子

Başoğlu 等人 (2013) 的一项研究探索了含有青霉烷或头孢菌酸部分的杂化分子的微波辅助合成。这些化合物表现出良好至中等的抗菌活性,以及抗脲酶和抗脂肪酶活性。这项研究突出了类似氟化化合物在开发新型抗菌剂中的潜在用途 (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013)。

含氟噻二唑三嗪酮的合成

Holla 等人 (2003) 报告了含氟噻二唑三嗪酮作为潜在抗菌剂的合成。发现将氟掺入化合物中可以增强其抗菌活性,这为开发新型抗菌剂指出了一个有希望的方向 (Holla, Bhat, & Shetty, 2003)。

新型 4(3H)-喹唑啉酮的抗菌评价

Desai 等人 (2013) 合成了含有喹唑啉酮和 4-噻唑烷酮基序的新型含氟衍生物,显示出显着的体外抗菌效力。这项研究强调了将氟掺入化合物以增强其抗菌特性的潜力 (Desai, Vaghani, & Shihora, 2013)。

氟化苯并噻唑的抗肿瘤特性

Hutchinson 等人 (2001) 对氟化 2-(4-氨基苯基)苯并噻唑的研究表明,它们对某些人乳腺细胞系具有有效的细胞毒性,表明氟代化合物在癌症治疗中的潜力 (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001)。

1,2,4-恶二唑衍生物的线虫杀灭活性

Liu 等人 (2022) 合成了带有 1,3,4-噻二唑酰胺部分的 1,2,4-恶二唑衍生物,显示出有希望的线虫杀灭活性。这项研究指出了此类氟化化合物在解决寄生性线虫侵染中的用途 (Liu, Wang, Zhou, & Gan, 2022)。

属性

IUPAC Name |

4-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N4O2S2/c18-11-3-1-10(2-4-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-7-5-12(19)6-8-13/h1-8H,9H2,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHFOOJAOFFCBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2552665.png)

![Ethyl 3-[butyl(methyl)amino]propanoate](/img/structure/B2552666.png)

![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2552673.png)

![3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide](/img/structure/B2552677.png)

![5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2552680.png)

![7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2552683.png)